M8 metabolite of Carvedilol-d5
CAS No.:
Cat. No.: VC16647678
Molecular Formula: C12H19NO4
Molecular Weight: 246.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO4 |
|---|---|
| Molecular Weight | 246.31 g/mol |
| IUPAC Name | 1,1,2,3,3-pentadeuterio-3-[2-(2-methoxyphenoxy)ethylamino]propane-1,2-diol |
| Standard InChI | InChI=1S/C12H19NO4/c1-16-11-4-2-3-5-12(11)17-7-6-13-8-10(15)9-14/h2-5,10,13-15H,6-9H2,1H3/i8D2,9D2,10D |
| Standard InChI Key | JXJUSXNKPQWTQQ-GFWWIRCNSA-N |
| Isomeric SMILES | [2H]C([2H])(C([2H])(C([2H])([2H])O)O)NCCOC1=CC=CC=C1OC |
| Canonical SMILES | COC1=CC=CC=C1OCCNCC(CO)O |
Introduction
Chemical Identity and Structural Characteristics of M8 Metabolite of Carvedilol-d5
The M8 metabolite of Carvedilol-d5 is a deuterated derivative of carvedilol’s primary metabolite, designed to retain the pharmacological activity of the parent compound while incorporating isotopic labels for tracking purposes. Its molecular formula is C₁₂H₁₄D₅NO₄, with a molecular weight of 246.31 g/mol . The compound’s structure features five deuterium atoms substituted at specific positions, likely on the propan-2-ol side chain, as inferred from the molecular formula and comparison to carvedilol’s structure .
Carvedilol-d5, the parent compound, has a molecular formula of C₂₄H₂₆N₂O₄ with five deuterium atoms replacing hydrogen at positions 1,1,2,3,3 of the propan-2-ol moiety . The M8 metabolite arises from oxidative or hydrolytic modifications of this structure, though exact biotransformation steps remain undocumented in the provided sources. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 2673270-31-8 | |
| Molecular Weight | 246.31 g/mol | |
| Isotope Label Positions | 1,1,2,3,3 (propan-2-ol) | |
| Storage Conditions | -20°C, desiccated |
The deuterium labeling strategy aims to minimize kinetic isotope effects while enhancing metabolic stability, a principle supported by Russak et al. (2019), who demonstrated that deuteration can alter pharmacokinetic profiles without compromising bioactivity .
Analytical Methods for Detection and Quantification
Liquid Chromatography–Mass Spectrometry (LC–MS)
The M8 metabolite’s detection relies on advanced chromatographic and spectrometric techniques. A validated ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) method, originally developed for carvedilol and its metabolites, achieves baseline separation of structurally similar compounds within 6 minutes using a C18 column and gradient elution . While this method was applied to 4'-hydroxyphenyl-carvedilol, 5'-hydroxyphenyl-carvedilol, and o-desmethyl-carvedilol, its principles are extendable to M8 due to shared structural motifs .
Critical parameters for M8 analysis include:
-
Mobile Phase: 20 mM ammonium acetate (pH 6) and acetonitrile
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode
Mass Spectrometric Fragmentation Patterns
MS/MS analysis of M8 would likely exhibit fragmentation patterns analogous to non-deuterated metabolites, with key ions shifted by the mass of deuterium substitutions. For example, the loss of a deuterated water molecule (D₂O, 20 Da) from the propan-2-ol moiety could produce characteristic product ions at m/z 226.31 . Accurate mass measurements using high-resolution MS are essential to distinguish M8 from non-labeled metabolites.
Pharmacokinetic and Metabolic Profile
In Vitro Stability and Metabolism
Deuteration at the propan-2-ol positions slows hepatic metabolism by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9, which mediate carvedilol’s oxidative metabolism . Stable isotope labeling reduces the rate of hydroxylation and O-demethylation, thereby extending the metabolite’s half-life in preclinical models. Russak et al. (2019) reported that deuterated pharmaceuticals exhibit up to 50% reductions in clearance rates compared to non-deuterated analogs, a finding consistent with M8’s design rationale .
Tissue Distribution and Excretion
While direct data on M8’s distribution are unavailable, studies of carvedilol-d5 in rats show preferential accumulation in hepatic and renal tissues, with >90% excretion via feces within 72 hours . The metabolite’s polarity, influenced by hydroxylation, likely enhances renal clearance relative to the parent drug.
Applications in Drug Development
Tracer Studies in Preclinical Research
M8’s deuterium labels enable precise tracking of carvedilol’s metabolic fate using isotopic dilution assays. In rat plasma, simultaneous quantification of carvedilol-d5 and its metabolites achieved a lower limit of quantification (LLOQ) of 0.05 ng/mL, demonstrating sufficient sensitivity for pharmacokinetic modeling .
Stability-Indicating Methods
Forced degradation studies under ICH-recommended conditions (acidic, alkaline, photolytic) reveal that carvedilol derivatives like M8 are susceptible to hydrolysis at extreme pH levels but stable under oxidative and thermal stress . These findings inform storage protocols and formulation strategies.
Challenges and Future Directions
Current limitations include the lack of human pharmacokinetic data and incomplete characterization of M8’s pharmacological activity. Future studies should:
-
Validate M8’s bioequivalence to non-deuterated metabolites in clinical trials
-
Investigate potential isotope effects on β-blockade efficacy
-
Develop standardized reference materials for regulatory submissions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume